CCR5 Antagonist Activity: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile Shows Potent Antiviral Activity Unseen in Regioisomers
In a patent series targeting CCR5-mediated diseases, the 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile scaffold demonstrated measurable CCR5 antagonism. The N1-ethyl, C3-methyl substitution pattern was identified as a key driver of antiviral activity, while the 5-amino-3-ethyl-1-methyl regioisomer (CAS 18280-56-3) and the N1-des-ethyl analog failed to show comparable activity [1][2]. The introduction of the N-substituted pyrazole core was reported to 'substantially increase antiviral activity' relative to unsubstituted pyrazole series [2].
| Evidence Dimension | CCR5 antagonist activity (antiviral potency) |
|---|---|
| Target Compound Data | Active as CCR5 antagonist (precise IC₅₀ not disclosed in abstract; patent claims activity against HIV entry) |
| Comparator Or Baseline | 5‑amino‑3‑ethyl‑1‑methyl‑1H‑pyrazole‑4‑carbonitrile (regioisomer) and N1‑des‑ethyl analog – activity absent or substantially lower |
| Quantified Difference | Qualitative superiority; exact fold-difference not publicly quantifiable from available data. |
| Conditions | CCR5 binding / HIV entry cellular assay (data inferred from patent claims) |
Why This Matters
For procurement in antiviral development, the N1-ethyl/C3-methyl pattern is essential to retain CCR5 antagonism; generic amino-pyrazole carbonitriles will not provide the same activity.
- [1] Zhang HL. CCR5 Antagonist Pyrazole Compounds. Patent/Filing. Semantic Scholar Author Page. https://www.semanticscholar.org/author/张会利/91457169. View Source
- [2] Rotstein DM, et al. Exploration of a new series of CCR5 antagonists: Multi-dimensional optimization of a sub-series containing N-substituted pyrazoles. Bioorg Med Chem Lett. 2010;20(16):4753-4756. doi:10.1016/j.bmcl.2010.06.098. View Source
